molecular formula C24H23N5O4S B11184564 Prop-2-en-1-yl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Prop-2-en-1-yl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11184564
M. Wt: 477.5 g/mol
InChI Key: YWTXQSDETKODIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a unique structure that includes a triazolopyrimidine core, a nitrophenyl group, and a sulfanyl group attached to a methylbenzyl moiety

Preparation Methods

The synthesis of Prop-2-en-1-yl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves multiple steps, including the formation of the triazolopyrimidine core and the introduction of various substituents. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrophenyl group can be reduced to an amine.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolopyrimidine core may interact with enzymes or receptors, leading to modulation of biological pathways. The nitrophenyl group can participate in electron transfer reactions, while the sulfanyl group may form covalent bonds with target proteins. These interactions result in the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to Prop-2-en-1-yl 5-methyl-2-[(3-methylbenzyl)sulfanyl]-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate include:

Properties

Molecular Formula

C24H23N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

prop-2-enyl 5-methyl-2-[(3-methylphenyl)methylsulfanyl]-7-(2-nitrophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H23N5O4S/c1-4-12-33-22(30)20-16(3)25-23-26-24(34-14-17-9-7-8-15(2)13-17)27-28(23)21(20)18-10-5-6-11-19(18)29(31)32/h4-11,13,21H,1,12,14H2,2-3H3,(H,25,26,27)

InChI Key

YWTXQSDETKODIG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)OCC=C)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.